N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEXIPIDPWKAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a chloro-substituted quinazoline reacts with a phenylamine derivative.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a compound belonging to the quinazoline family, and it is characterized by a structure incorporating both an acetamide and a quinazoline moiety. The compound features a chloro substituent at the 6-position of the quinazoline ring and a phenyl group at the 4-position, contributing to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, making this compound of interest in medicinal chemistry. The exact mass of N-{4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]phenyl}acetamide is 388.1090889 g/mol.
Biological Activities
The biological activity of this compound is largely attributed to its quinazoline core. Quinazolines have been reported to exhibit a broad spectrum of biological activities.
Synthesis
The synthesis of this compound can be approached through several methods.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to specific biological targets.
Structural Similarity
Several compounds share structural similarities with this compound, each exhibiting unique properties. this compound stands out due to its specific chloro substitution and acetamide linkage, which may enhance its solubility and bioavailability compared to other similar compounds. This unique structural feature could contribute to its distinct biological profile and therapeutic potential.
| Compound Name | Biological Activity |
|---|---|
| 6-Chloroquinazoline | Antitumor activity |
| 7-Methoxyquinazoline | Antimicrobial properties |
| 4-(Phenylamino)quinazoline | Kinase inhibition |
Mechanism of Action
The mechanism of action of N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways . The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Quinazoline-Based Analogues
Quinazoline derivatives with acetamide side chains are prominent in medicinal chemistry. Key analogues include:
2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide ()
- The acetamide is attached to a 2-ethyl-6-methylphenyl group, increasing steric bulk compared to the target compound’s unsubstituted phenyl .
- Implications : The 4-oxo group may improve aqueous solubility, while the alkylated phenyl could reduce metabolic stability.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide ()
- Structural Differences: Features a 4-oxoquinazoline and a 4-isopropylphenyl acetamide group.
- Implications : The 4-oxo group and bulky substituent may limit synthetic accessibility compared to the target compound.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide ()
- Structural Differences: Introduces a sulfamoylphenyl group at position 3 and a thioether linkage instead of an amino group. The sulfamoyl group adds polarity, which may enhance solubility but reduce membrane permeability .
- Synthesis : Prepared via nucleophilic substitution of 2-chloroacetamide derivatives, contrasting with the target compound’s likely amidation or coupling strategies .
Acetamide Derivatives with Heterocyclic Cores
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()
- Structural Differences: Replaces quinazoline with a triazole-benzothiazole hybrid.
- Implications : The triazole’s rigidity may confer metabolic stability but reduce conformational flexibility.
N-(4-Phenyl-2-thiazolyl)acetamide ()
Pharmacological Activities
While pharmacological data for the target compound is absent in the provided evidence, analogues offer insights:
- and : 4-Oxo-quinazoline derivatives are often explored as kinase inhibitors or antiproliferative agents due to their planar, DNA-intercalating structures .
- : Thioacetamide-quinazolinones exhibit antimicrobial activity, attributed to the sulfamoyl group’s electronegativity .
- : Non-quinazoline N-phenylacetamide sulphonamides show analgesic and anti-inflammatory activities, highlighting the acetamide group’s versatility .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Analogues
Discussion
The target compound’s 4-phenylquinazoline core distinguishes it from 4-oxo analogues, suggesting divergent pharmacological profiles. The phenyl group may enhance binding to hydrophobic enzyme pockets, while 4-oxo derivatives could favor polar interactions. Substituents on the acetamide’s phenyl ring (e.g., isopropyl in ) significantly alter physicochemical properties, necessitating tailored formulations.
Biological Activity
N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with related compounds.
Structural Characteristics
This compound belongs to the quinazoline family, characterized by a chloro substituent at the 6-position and an acetamide linkage. Its molecular formula is C22H17ClN4O, and it has a molar mass of 388.85 g/mol . The unique structure enhances its solubility and bioavailability, which may contribute to its distinct biological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cell signaling pathways that regulate growth and survival. Specifically, it has been shown to target:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is crucial for anticancer activity, as it plays a significant role in tumor proliferation and survival.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : This inhibition affects angiogenesis, which is vital for tumor growth.
The compound's mechanism involves disrupting abnormal signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 (Breast) | 2.49 | Anticancer |
| A549 (Lung) | 1.28 | Anticancer |
| HCT116 (Colon) | 3.3 | Anticancer |
These results indicate that the compound exhibits potent antiproliferative activity across different cancer types, highlighting its potential as a therapeutic agent .
In Vivo Studies
In vivo experiments have demonstrated the efficacy of this compound in animal models bearing tumors. The percentage increase in lifespan for treated mice was significantly higher compared to controls, suggesting strong anticancer properties .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with other quinazoline derivatives:
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo... | 0.096 | EGFR |
| 6-Methoxyquinazoline | 10 | Various Kinases |
| 2-(4-(6-(3-nitrophenyl)quinazolin... | 0.44 | PI3K |
This comparison illustrates that while this compound shows promising activity, other compounds may exhibit even greater potency against specific targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl}acetamide, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves constructing the quinazoline core followed by coupling with aniline derivatives. Key steps include:
- Quinazoline formation : Starting from 6-chloro-4-phenylquinazolin-2-amine, generated via cyclization of 2-aminobenzonitrile derivatives with chloro-substituted phenyl ketones (analogous to methods in ).
- Coupling reaction : Nucleophilic aromatic substitution between the quinazoline amine and 4-iodophenylacetamide using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions ().
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Critical intermediates include 6-chloro-4-phenylquinazolin-2-amine and 4-iodoacetophenone.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–8.5 ppm), acetamide methyl (δ 2.1 ppm), and NH signals (δ 10–12 ppm, broad) ().
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) ().
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₂₂H₁₇ClN₄O (e.g., 410.1) with fragmentation patterns matching the quinazoline and acetamide groups ( ).
Q. How is initial biological screening typically conducted for this compound?
- Methodological Answer :
- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity ().
- Enzyme inhibition studies : Test against kinases (e.g., EGFR) via fluorescence-based assays, comparing IC₅₀ values with known inhibitors ().
- Solubility optimization : Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference ().
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR, PDB ID: 1M17). Key parameters include grid box centered on the ATP-binding site and Lamarckian genetic algorithms ().
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding patterns with catalytic residues (e.g., Lys721 in EGFR) ().
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity ().
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., PrestoBlue instead of MTT for consistency) ().
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; ESI-MS detects trace impurities ( ).
- Dose-response curves : Test across 5–6 logarithmic concentrations (1 nM–100 μM) to calculate accurate IC₅₀ values ().
Q. What reaction optimization strategies improve synthetic yield in the final coupling step?
- Methodological Answer :
- Catalyst screening : Compare Pd₂(dba)₃/Xantphos vs. Pd(OAc)₂/BINAP systems; the latter may reduce side-product formation ().
- Solvent optimization : Replace DMF with DMAc to enhance solubility of aromatic intermediates ().
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C, improving yield by 20% (analogous to ).
Q. How do structural modifications to the quinazoline core alter bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (-OCH₃) groups at the 6-position. Test against tyrosine kinases to identify potency trends ().
- Crystallography : Resolve co-crystal structures with target enzymes to identify critical interactions (e.g., halogen bonding with chloro substituents) ().
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
